molecular formula C9H13N3S B1300824 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide CAS No. 71058-35-0

4-(2,6-Dimethylphenyl)-3-thiosemicarbazide

Cat. No.: B1300824
CAS No.: 71058-35-0
M. Wt: 195.29 g/mol
InChI Key: YEOAXWBYZFHOIZ-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 6-positions. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, often enhanced when coordinated with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

2,6-Dimethylphenyl isothiocyanate+Hydrazine hydrateThis compound\text{2,6-Dimethylphenyl isothiocyanate} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2,6-Dimethylphenyl isothiocyanate+Hydrazine hydrate→this compound

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiosemicarbazides.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide serves as an important intermediate in the synthesis of heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of more complex structures.

Table 1: Chemical Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
OxidationSulfoxides or sulfonesHydrogen peroxide
ReductionThiols or aminesSodium borohydride
SubstitutionHalogenated or nitrated derivativesBromine or nitric acid

Biological Applications

Antimicrobial and Antifungal Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy has been demonstrated through minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Mechanism of Action:
The mechanism involves the compound's ability to form hydrogen bonds with enzymes or receptors, leading to inhibition of biological pathways. This interaction is critical for its antimicrobial effects and potential therapeutic applications.

Pharmaceutical Development

Potential Drug Candidate:
The compound has been explored as a potential drug candidate due to its ability to inhibit critical enzymes involved in various diseases. Its derivatives have shown promise in treating conditions such as diabetes and cancer.

Case Study:
A recent study investigated the anticancer properties of thiosemicarbazone derivatives, including those derived from this compound. The results indicated that these compounds could induce apoptosis in cancer cells by modulating mitochondrial function and reactive oxygen species production .

Industrial Applications

Dyes and Pigments Production:
In industrial settings, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows for the synthesis of vibrant colors used in various materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide involves its interaction with various molecular targets. The thiosemicarbazide group can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Thiosemicarbazides vary in bioactivity and physicochemical properties based on substituents attached to the phenyl ring. Below is a comparative analysis of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide and structurally similar derivatives:

Table 1: Comparative Physicochemical Properties of Thiosemicarbazides

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Activity
This compound* 2,6-dimethylphenyl C₉H₁₃N₃S 195.28 (inferred) Not reported Used in Cu(II) complexes with strong antioxidant activity against Bacillus cereus
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide 2,6-dichlorophenyl C₇H₇Cl₂N₃S 236.12 ~181 (decomposes) Higher molecular weight due to Cl substituents; commercial availability
4-(4-Methylphenyl)-3-thiosemicarbazide 4-methylphenyl C₈H₁₁N₃S 181.257 Not reported Lower steric hindrance compared to ortho-substituted analogs
4-(4-Ethylphenyl)-3-thiosemicarbazide 4-ethylphenyl C₉H₁₃N₃S 195.28 Not reported Ethyl group increases hydrophobicity; potential for enhanced membrane permeability
4-(3-Methoxyphenyl)-3-thiosemicarbazide 3-methoxyphenyl C₈H₁₀N₃OS 209.25 204 (decomposes) Methoxy group enhances solubility; forms intramolecular H-bonds

*Inferred data based on structurally similar compounds (e.g., 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide in ).

Antimicrobial and Antioxidant Effects

  • This compound : When coordinated with Cu(II), it significantly reduces the antioxidant capacity of Bacillus cereus (73% reduction), outperforming analogs with 3,4-dimethylphenyl substituents (68% reduction) .
  • Dichlorophenyl Derivatives : 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide and its analogs exhibit broad-spectrum antimicrobial activity, likely due to electron-withdrawing Cl groups enhancing reactivity .
  • Methoxy-Substituted Derivatives : 4-(3-Methoxyphenyl)-3-thiosemicarbazide demonstrates moderate antifungal activity, attributed to the electron-donating methoxy group stabilizing charge-transfer interactions .

Anti-Proliferative Activity

Adamantane-based thiosemicarbazides (e.g., 4-(Adamantan-1-yl)-1-aryl derivatives) show potent anti-proliferative effects against cancer cell lines (IC₅₀: 5–15 µM), though the dimethylphenyl variant’s standalone activity remains unstudied .

Biological Activity

4-(2,6-Dimethylphenyl)-3-thiosemicarbazide is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 71058-35-0
  • Molecular Formula : C10H14N4S

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 µg/mL
Bacillus cereus15.63 µg/mL
Staphylococcus epidermidis15.63 µg/mL
Escherichia coli>1000 µg/mL

These results indicate that the compound is more effective against certain Gram-positive bacteria compared to Gram-negative strains, which exhibited little to no susceptibility .

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Its ability to scavenge free radicals contributes to its potential therapeutic effects .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Interaction

The compound interacts with several enzymes, influencing biochemical pathways that are vital for cellular function. For instance, it has been observed to inhibit certain enzymes involved in metabolic processes, thereby altering cellular metabolism and potentially leading to therapeutic effects .

Cellular Effects

At the cellular level, this compound affects signaling pathways related to inflammation and apoptosis. This modulation can result in protective effects against cellular damage caused by toxins or pathogens .

Case Studies

  • Antiviral Activity : A study investigated the compound's efficacy against viral infections. It was found to protect cells from anthrax lethal toxin and showed potential against multiple viruses by inhibiting their entry into host cells through endosomal trafficking mechanisms .
  • Antidiabetic Effects : In another study focusing on diabetes, derivatives of thiosemicarbazides were evaluated for their ability to inhibit α-glucosidase activity. The presence of the 2,6-dimethylphenyl group was noted to enhance the inhibitory action compared to other substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, and how is purity validated?

  • Synthetic Methods :

  • The compound is typically synthesized via condensation of 2,6-dimethylphenyl isothiocyanate with hydrazine derivatives. For example, in one protocol, 4-(3′,4′-dimethylphenyl)-3-thiosemicarbazide was prepared by reacting tert-butylcarbazate with 3,4-dimethylphenyl isothiocyanate, followed by acid hydrolysis to remove the t-Boc group .
  • Alternative routes involve reacting thiosemicarbazide intermediates with substituted benzaldehydes or ketones under acidic conditions (e.g., acetic acid in ethanol) .
    • Purity Validation :
  • Characterization via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and ESI-MS confirms structural integrity. For instance, 1H^1 \text{H}-NMR peaks at δ 12.74 (s, 1H) and 2.25 (s, 6H) correlate with the thiosemicarbazide backbone and dimethylphenyl groups .
  • Melting point determination (e.g., 225°C for the pure compound) and chromatographic methods (TLC/HPLC) assess purity .

Q. What physicochemical properties are critical for experimental design?

  • Key Properties :

PropertyValueReference
Molecular FormulaC9_9H13_{13}N3_3S
Molecular Weight195.285 g/mol
Melting Point225°C (dec.)
Density1.228 g/cm3^3
LogP (Partition Coeff.)2.63
  • Considerations :
  • High thermal stability (melting point >200°C) suggests suitability for high-temperature reactions.
  • Moderate LogP indicates moderate lipophilicity, influencing solubility in organic/aqueous systems .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what methodologies evaluate efficacy?

  • Structure-Activity Relationship (SAR) :

  • Substitution at the phenyl ring (e.g., halogenation or methoxy groups) modulates antimicrobial and anti-proliferative activities. For example, 4-(Adamantan-1-yl)-3-thiosemicarbazide derivatives with dichloro substituents showed 78% yield and potent activity .
  • The thiosemicarbazide moiety at position 3 of heterocyclic rings (e.g., chromene) enhances anti-inflammatory activity, as seen in analogs with LD50_{50} values exceeding indomethacin .
    • Evaluation Methods :
  • In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
  • In vivo models : Carrageenan-induced inflammation in rodents for anti-inflammatory screening .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data?

  • Case Study : Discrepancies in NMR signals due to tautomerism or crystallographic packing effects.

  • Resolution Strategies :
  • X-ray crystallography confirms planar geometry of the thiosemicarbazide backbone (r.m.s. deviation <0.0062 Å) and intramolecular H-bonding (e.g., N–H⋯S interactions) .
  • DFT calculations correlate experimental 1H^1 \text{H}-NMR shifts with theoretical models to validate tautomeric forms .
    • Methodology :
  • Combine solid-state (X-ray) and solution-state (NMR/MS) data for cross-validation .

Q. How does coordination chemistry influence the compound’s reactivity?

  • Metal Complexation :

  • Mn(II) complexes of structurally similar thiosemicarbazides exhibit redox activity, studied via cyclic voltammetry for oxygen reduction reactions (ORR) .
  • Coordination with transition metals (e.g., Cu(II), Ni(II)) alters electronic properties, enhancing catalytic or antimicrobial activity .
    • Experimental Design :
  • Synthesize metal complexes under inert atmospheres and characterize via UV-Vis, ESR, and single-crystal XRD .

Q. Methodological Considerations

Q. How to optimize synthetic yields for scale-up?

  • Factors :

  • Solvent choice (e.g., ethanol/THF) and reaction time (3 days for phosphazene derivatives) .
  • Acid catalysis (e.g., acetic acid) improves condensation efficiency .
    • Case Example :
  • Refluxing 4-(2,4-dimethoxyphenyl)thiosemicarbazide with 4-bromoacetophenone in ethanol yielded 95% product .

Q. What quality control standards apply for pharmaceutical intermediates?

  • Regulatory Guidelines :

  • Impurity profiling (e.g., EP standards) using HPLC-MS to detect byproducts like [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetonitrile .
  • Storage at controlled temperatures (<-20°C) to prevent degradation .

Q. Data Contradiction Analysis

Q. Conflicting reports on anti-inflammatory vs. ulcerogenic activity: How to reconcile?

  • Hypothesis : The thiosemicarbazide group reduces gastric toxicity while maintaining efficacy.
  • Validation :

  • Compare ulcerogenic indices of this compound derivatives with NSAIDs (e.g., indomethacin) in rodent models .
  • Use histopathology to assess gastric mucosal damage .

Properties

IUPAC Name

1-amino-3-(2,6-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-4-3-5-7(2)8(6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOAXWBYZFHOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352964
Record name 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71058-35-0
Record name N-(2,6-Dimethylphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71058-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
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URL https://comptox.epa.gov/dashboard/DTXSID90352964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-(2,6-dimethylphenyl)thiourea
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide

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